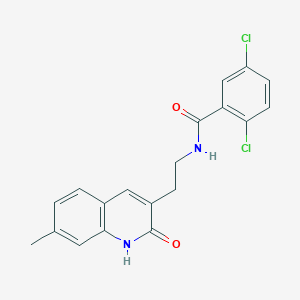

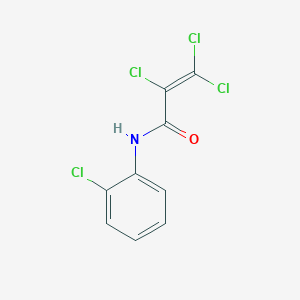

![molecular formula C10H11Cl2N B2934750 4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197055-30-2](/img/structure/B2934750.png)

4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride” is a type of spiro compound . Spiro compounds are compounds that have at least two molecular rings with only one common atom . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) . The common atom that connects the two (or sometimes three) rings is called the spiro atom .

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification of Indolines and Indoles

Research into the synthesis and modification of indolines and indoles, closely related to the chemical structure of 4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride, highlights innovative methods for creating substituted indolines and indoles through intramolecular cycloaddition reactions. These reactions utilize ynamides and conjugated enynes, affording access to indolines with carbon substituents at specific positions. Such synthetic pathways are significant for the production of chemically diverse compounds for potential applications in medicinal chemistry and materials science. For instance, Dunetz and Danheiser (2005) described the synthesis of substituted indolines that undergo oxidation to yield corresponding indoles, utilizing a series of cycloaddition reactions and subsequent chemical transformations (Dunetz & Danheiser, 2005).

Catalytic Functionalization of Indoles

The catalytic functionalization of indoles, a process relevant to the broader family of compounds to which this compound belongs, involves innovative use of copper-mediated carbene transfer. This approach efficiently catalyzes the C-H functionalization of indole derivatives, demonstrating the versatility of indole compounds in synthetic chemistry for producing functionally rich molecules. Delgado-Rebollo, Prieto, and Pérez (2014) have shown how cyclopropane intermediates observed in reaction mixtures serve as precursors in the ring-opening process, leading to the functionalization of indoles (Delgado-Rebollo et al., 2014).

Antimicrobial and Nematicidal Activities

The research on polysubstituted cyclopropane derivatives, which share structural features with this compound, includes the exploration of their biological activities. Banothu, Basavoju, and Bavantula (2015) synthesized a series of compounds through a one-pot two-step tandem reaction, which were then screened for antimicrobial and nematicidal activities. This demonstrates the potential of such compounds in developing new bioactive molecules (Banothu et al., 2015).

Structural and Molecular Docking Studies

Further extending the applications of compounds related to this compound, Sharma et al. (2021) synthesized a compound via a one-pot pseudo three-component reaction. The structure was determined through single-crystal X-ray crystallography, and molecular docking studies provided insights into its potential as an inhibitor for human topoisomerase IIα, suggesting applications in the development of therapeutic agents (Sharma et al., 2021).

Zukünftige Richtungen

Spiroindole and spirooxindole scaffolds, which are very important spiro-heterocyclic compounds in drug design processes, have been the focus of significant attention . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents . This suggests that there could be future research directions involving “4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride”.

Eigenschaften

IUPAC Name |

4-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN.ClH/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8;/h1-3,12H,4-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCFZDNPZXNTSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC3=C2C(=CC=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)

![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)

![3-[[(E)-2-cyano-3-[3-ethoxy-4-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2934680.png)

![1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934683.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2934689.png)